molecular formula C42H60O4 B12547664 2,3,6,7-Tetrakis(hexyloxy)triphenylene CAS No. 162281-30-3

2,3,6,7-Tetrakis(hexyloxy)triphenylene

Cat. No.: B12547664
CAS No.: 162281-30-3
M. Wt: 628.9 g/mol
InChI Key: FOXCXPICCKTKHF-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrakis(hexyloxy)triphenylene is a chemical compound belonging to the class of triphenylene derivatives. These compounds are known for their discotic liquid crystalline properties, which make them valuable in various scientific and industrial applications. The unique structure of this compound, with four hexyloxy groups attached to the triphenylene core, imparts specific physical and chemical properties that are of interest to researchers.

Preparation Methods

The synthesis of 2,3,6,7-Tetrakis(hexyloxy)triphenylene typically involves several key steps:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

2,3,6,7-Tetrakis(hexyloxy)triphenylene can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

Materials Science

2,3,6,7-Tetrakis(hexyloxy)triphenylene serves as a fundamental building block for the development of new materials. Its discotic liquid crystal properties allow it to form ordered structures at the molecular level, which is crucial for creating advanced materials.

  • Discotic Liquid Crystals : The compound is utilized as a model molecule in studies of discotic liquid crystals (DLCs). These materials are characterized by their ability to self-assemble into columnar structures, making them suitable for applications in organic electronics and photonics. The hexyl side chains enhance solubility and facilitate the formation of mesophases, which are essential for the stability and functionality of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .
  • Thermal Properties : Research indicates that this compound exhibits notable thermal stability and phase transition behavior. For instance, it has been shown to maintain its mesophase characteristics over a wide temperature range, which is beneficial for applications requiring thermal resilience .

Optoelectronic Applications

The compound plays a vital role in optoelectronic devices due to its electron-rich structure and ability to transport charge effectively.

  • Hole Transport Layer : In perovskite solar cells, this compound functions as a hole transport layer. Its high charge mobility enhances the efficiency of charge separation and transport within the solar cell architecture .
  • Organic Photodetectors : The compound's optical properties make it suitable for use in organic photodetectors. Its ability to absorb light and convert it into electrical signals is leveraged in the development of sensitive detection devices .

Liquid Crystal Technology

The unique structure of this compound allows it to be employed in various liquid crystal technologies.

  • Liquid Crystal Displays : As a component in LCDs, this compound contributes to the modulation of light through its mesogenic properties. It can be tuned to achieve desired optical effects based on temperature variations .
  • Stabilization of Polymer Blends : The compound has been explored as a compatibilizer in polymer blends. By stabilizing hydrophobic and hydrophilic components within a blend, it helps prevent phase separation and enhances the mechanical properties of the resulting materials .

Case Studies

Several studies have documented the successful application of this compound in real-world scenarios:

StudyApplicationFindings
Turner et al. (2015)Synthesis of triphenylene derivativesDemonstrated successful synthesis routes leading to new functional materials with varied optical properties .
Ossila (2014)Use in perovskite solar cellsReported enhanced efficiency due to effective charge transport capabilities .
RSC Advances (2021)Development of organic photodetectorsAchieved high sensitivity and responsiveness due to optimized molecular design .

Comparison with Similar Compounds

2,3,6,7-Tetrakis(hexyloxy)triphenylene can be compared with other triphenylene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between solubility, stability, and liquid crystalline behavior.

Properties

CAS No.

162281-30-3

Molecular Formula

C42H60O4

Molecular Weight

628.9 g/mol

IUPAC Name

2,3,6,7-tetrahexoxytriphenylene

InChI

InChI=1S/C42H60O4/c1-5-9-13-19-25-43-39-29-35-33-23-17-18-24-34(33)36-30-40(44-26-20-14-10-6-2)42(46-28-22-16-12-8-4)32-38(36)37(35)31-41(39)45-27-21-15-11-7-3/h17-18,23-24,29-32H,5-16,19-22,25-28H2,1-4H3

InChI Key

FOXCXPICCKTKHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C42)OCCCCCC)OCCCCCC)OCCCCCC

Origin of Product

United States

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